3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride
Overview
Description
3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C6H10Cl2N2 and its molecular weight is 181.06. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles have been synthesized from β-oxo thionoesters, demonstrating a method of producing various pyrazole derivatives including those similar to 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (Ohta et al., 2000).
- The synthesis of pyrazole derivatives through a 3+2 annulation method has been described, showcasing the versatility of pyrazole compounds in chemical synthesis (S. Naveen et al., 2021).
Corrosion Inhibition
- Pyrazole derivatives, including those structurally similar to this compound, have shown effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This highlights their potential utility in industrial applications (Tebbji et al., 2005).
Cancer Research
- Novel oxime-containing pyrazole derivatives have been synthesized and shown to inhibit proliferation in A549 lung cancer cells, indicating potential applications in cancer research and treatment (Liang-Wen Zheng et al., 2010).
Biomedical Research
- Chloromethyl- and iodomethylpyrazole nucleosides, related to this compound, have been synthesized and shown to have cytostatic activity against HeLa cells, suggesting potential applications in biomedical research (García-López et al., 1980).
Chemical Engineering and Material Sciences
- The synthesis of pyrazoles with functionalized side chains demonstrates the potential of compounds like this compound in material science and chemical engineering (Grotjahn et al., 2002).
Mechanism of Action
Target of Action
This compound is likely to interact with various biological targets, given its structural similarity to other pyrazole derivatives
Mode of Action
The exact mode of action of 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include pH, temperature, presence of other molecules, and cellular environment
Properties
IUPAC Name |
3-(chloromethyl)-1-ethylpyrazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-2-9-4-3-6(5-7)8-9;/h3-4H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRXOKMLCURUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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